molecular formula C16H22O11 B12396211 1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6

1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6

Cat. No.: B12396211
M. Wt: 396.29 g/mol
InChI Key: LPTITAGPBXDDGR-CJRUQKGDSA-N
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Description

1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6 is a chemically modified form of glucose where all the hydroxyl groups are acetylated. This compound is often used in organic synthesis and research due to its stability and reactivity. The incorporation of carbon-13 isotopes makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6 can be synthesized by reacting glucose with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture to promote acetylation of the hydroxyl groups on the glucose molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6 involves its ability to undergo hydrolysis, oxidation, and substitution reactions. These reactions allow it to interact with various molecular targets and pathways, making it a versatile compound in chemical synthesis and research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6 is unique due to the incorporation of carbon-13 isotopes, which enhances its utility in NMR spectroscopy and other analytical techniques. This isotopic labeling allows for detailed structural and dynamic studies of carbohydrates .

Properties

Molecular Formula

C16H22O11

Molecular Weight

396.29 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(2,3,4,5,6-13C5)oxan-2-yl](113C)methyl acetate

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1/i6+1,12+1,13+1,14+1,15+1,16+1

InChI Key

LPTITAGPBXDDGR-CJRUQKGDSA-N

Isomeric SMILES

CC(=O)O[13CH2][13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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